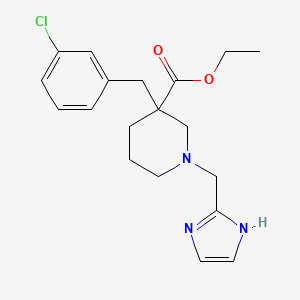![molecular formula C23H30N2O4 B3782370 ethyl 5-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B3782370.png)
ethyl 5-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone and a compound containing an electron-withdrawing group .Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The ring would be substituted with various functional groups including an ethyl group, a carbonyl group, and a piperidinyl group .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions. They can participate in electrophilic substitution reactions, similar to other aromatic compounds. They can also undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, pyrrole is a colorless volatile liquid at room temperature. It is polar due to the presence of the nitrogen atom, and it has a distinctive odor .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[4-benzyl-4-(hydroxymethyl)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-4-29-22(28)19-16(2)20(24-17(19)3)21(27)25-12-10-23(15-26,11-13-25)14-18-8-6-5-7-9-18/h5-9,24,26H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQKRIRBGBSQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-furyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3782291.png)
![1-[2-(4,4-diphenyl-1-piperidinyl)-2-oxoethyl]-5-methyl-2-pyrrolidinone](/img/structure/B3782292.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2,3-dimethoxybenzyl)-2-methoxyethanamine](/img/structure/B3782296.png)
![1'-ethyl-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4'-bipiperidine](/img/structure/B3782297.png)
![N-[2-(2-pyrazinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3782312.png)
![ethyl 4-({3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}amino)-1-piperidinecarboxylate](/img/structure/B3782325.png)
![Methyl 4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoate](/img/structure/B3782326.png)

![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B3782344.png)
![4-{3-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B3782351.png)
![1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B3782352.png)
![6-oxo-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B3782365.png)
![methyl 2-({[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3782377.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3782384.png)
